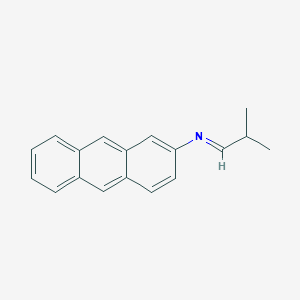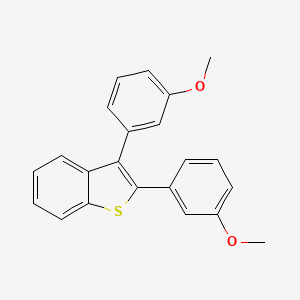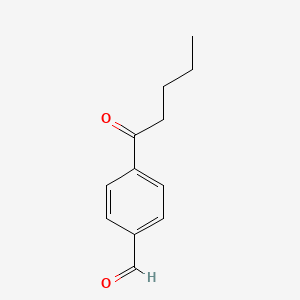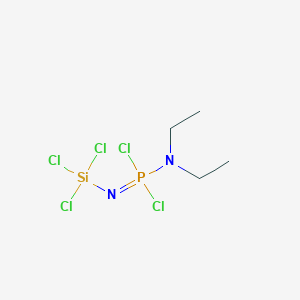![molecular formula C21H24ClNO4 B14588515 5-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}pentanoic acid CAS No. 61629-74-1](/img/structure/B14588515.png)
5-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}pentanoic acid is an organic compound with a complex structure that includes a chlorinated benzamide moiety and a pentanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}pentanoic acid typically involves multiple steps. One common route starts with the chlorination of 2-methoxybenzoic acid to form 5-chloro-2-methoxybenzoic acid. This intermediate is then reacted with ethylenediamine to form 5-chloro-2-methoxybenzamidoethyl. The final step involves the coupling of this intermediate with 4-bromophenylpentanoic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The chlorinated benzamide moiety can be reduced to the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 5-{4-[2-(5-Chloro-2-hydroxybenzamido)ethyl]phenyl}pentanoic acid.
Reduction: Formation of 5-{4-[2-(5-Amino-2-methoxybenzamido)ethyl]phenyl}pentanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}pentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Wirkmechanismus
The mechanism of action of 5-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}pentanoic acid involves its interaction with specific molecular targets. The chlorinated benzamide moiety can interact with enzymes or receptors, potentially inhibiting their activity. The pentanoic acid chain may facilitate the compound’s incorporation into lipid membranes, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar structure but with a sulfonamide group instead of a pentanoic acid chain.
Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate: Contains a carbamate group instead of a pentanoic acid chain.
Uniqueness
5-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}pentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chlorinated benzamide moiety and a pentanoic acid chain allows for versatile applications in various fields.
Eigenschaften
CAS-Nummer |
61629-74-1 |
|---|---|
Molekularformel |
C21H24ClNO4 |
Molekulargewicht |
389.9 g/mol |
IUPAC-Name |
5-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]pentanoic acid |
InChI |
InChI=1S/C21H24ClNO4/c1-27-19-11-10-17(22)14-18(19)21(26)23-13-12-16-8-6-15(7-9-16)4-2-3-5-20(24)25/h6-11,14H,2-5,12-13H2,1H3,(H,23,26)(H,24,25) |
InChI-Schlüssel |
QLRZEUKMZKTRBL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14588459.png)









![3-Chloro-4-[2-(dimethylamino)phenyl]-1,3-diphenylazetidin-2-one](/img/structure/B14588477.png)

